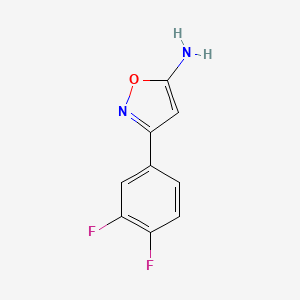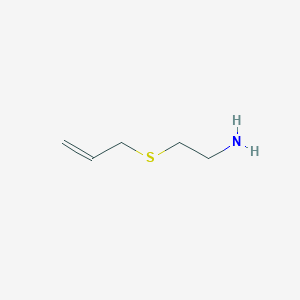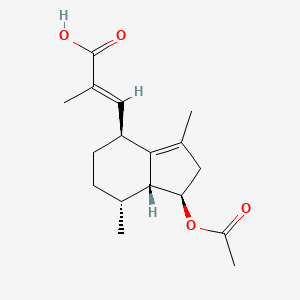
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide, also known as CMMP, is a synthetic compound that has gained significant attention in recent years due to its potential therapeutic applications. CMMP is a member of the enamide family, which is known for its diverse pharmacological properties. In
Mécanisme D'action
The mechanism of action of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide involves the inhibition of COX-2 activity, which leads to a decrease in the production of prostaglandins. Prostaglandins are known to cause inflammation and pain, and their inhibition by N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide results in the reduction of these symptoms. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has also been found to induce apoptosis in cancer cells by activating the caspase cascade, which leads to the breakdown of cellular components and ultimately cell death.
Biochemical and Physiological Effects:
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been found to reduce inflammation and pain in animal models of inflammation and arthritis. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has also been shown to inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been found to have a low toxicity profile, making it a promising candidate for further development as a therapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide is its low toxicity profile, which makes it a safe compound for use in lab experiments. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide is also relatively easy to synthesize, making it accessible for researchers. However, one of the limitations of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide is its limited solubility in water, which can make it difficult to administer in certain experiments.
Orientations Futures
There are several future directions for research on N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide. One area of interest is the development of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide derivatives with improved solubility and potency. Another area of interest is the investigation of the potential of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide as a therapeutic agent for other diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the mechanism of action of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide and its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide involves the reaction of 5-chloro-2-methoxy-3-methylphenylamine with acryloyl chloride in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide in high yield and purity.
Applications De Recherche Scientifique
N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and anti-tumor properties. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are known to cause inflammation and pain. N-(5-Chloro-2-methoxy-3-methylphenyl)prop-2-enamide has also been shown to induce apoptosis in cancer cells, making it a promising candidate for cancer treatment.
Propriétés
IUPAC Name |
N-(5-chloro-2-methoxy-3-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c1-4-10(14)13-9-6-8(12)5-7(2)11(9)15-3/h4-6H,1H2,2-3H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKKSDZNUDFQINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)NC(=O)C=C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-(2-chlorobenzyl)-1H-benzimidazol-2-yl]-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2952709.png)

![N1-(2-(benzo[d][1,3]dioxol-5-yl)-2-(4-(2-fluorophenyl)piperazin-1-yl)ethyl)-N2-methyloxalamide](/img/structure/B2952714.png)

![Methyl 2-(2-(thiophen-2-yl)quinoline-4-carboxamido)benzo[d]thiazole-6-carboxylate](/img/structure/B2952718.png)


![2-(2-((4,6-Dimethylpyrimidin-2-yl)amino)thiazol-4-yl)-1-(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B2952721.png)
![N-((4-phenyl-4H-1,2,4-triazol-3-yl)methyl)-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamide](/img/structure/B2952724.png)




![1-[(3Ar,6aS)-3,3-dimethyl-3a,4,6,6a-tetrahydro-2H-furo[3,4-b]pyrrol-1-yl]-2-chloroethanone](/img/structure/B2952732.png)